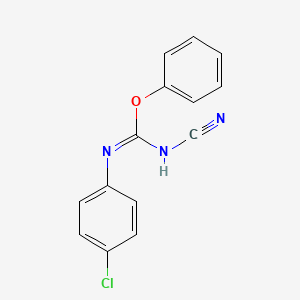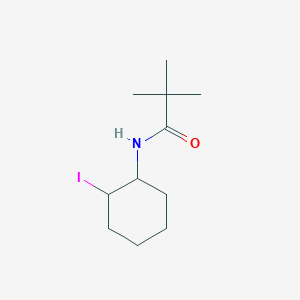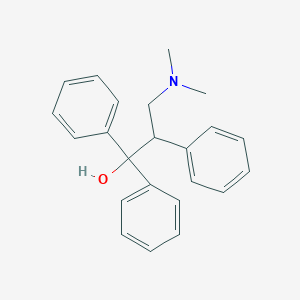![molecular formula C25H38N2O2 B14000560 N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide) CAS No. 86583-03-1](/img/structure/B14000560.png)
N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of adamantanone with appropriate amines and carboxylic acids. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This reaction yields nitrogen-containing adamantane derivatives with exocyclic double bonds.
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants has been explored . Additionally, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantane-based ketones and alcohols.
Reduction: Reduction reactions can yield adamantane-based amines and hydrocarbons.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups like bromine or chlorine into the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine, potassium permanganate (KMnO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Halogenating agents: Bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions include adamantane-based ketones, alcohols, amines, and halogenated derivatives .
Aplicaciones Científicas De Investigación
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives have been shown to inhibit viral replication by blocking ion channels .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dehydroadamantane: A compound with similar structural features but different reactivity and applications.
Adamantane-based ketones and alcohols: These compounds share the adamantane core but have different functional groups and properties.
Uniqueness
N-[1-(adamantane-1-carbonylamino)propan-2-yl]adamantane-1-carboxamide is unique due to its dual adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials .
Propiedades
Número CAS |
86583-03-1 |
|---|---|
Fórmula molecular |
C25H38N2O2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
N-[2-(adamantane-1-carbonylamino)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H38N2O2/c1-15(27-23(29)25-11-19-5-20(12-25)7-21(6-19)13-25)14-26-22(28)24-8-16-2-17(9-24)4-18(3-16)10-24/h15-21H,2-14H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
UKSZEFOHGSIMLV-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)


![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)



![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
